molecular formula C14H18FNO2 B15053756 4-Fluoro-4-morpholino-1-phenylbutan-1-one

4-Fluoro-4-morpholino-1-phenylbutan-1-one

Cat. No.: B15053756
M. Wt: 251.30 g/mol
InChI Key: QMCJFCPEUIJORN-UHFFFAOYSA-N
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Description

4-Fluoro-4-morpholino-1-phenylbutan-1-one is a fluorinated ketone derivative featuring a morpholine ring at the 4-position of the butanone backbone and a phenyl group at the 1-position. The fluorine atom at the 4-position may influence electronic properties and metabolic stability.

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

4-fluoro-4-morpholin-4-yl-1-phenylbutan-1-one

InChI

InChI=1S/C14H18FNO2/c15-14(16-8-10-18-11-9-16)7-6-13(17)12-4-2-1-3-5-12/h1-5,14H,6-11H2

InChI Key

QMCJFCPEUIJORN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CCC(=O)C2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4-morpholino-1-phenylbutan-1-one typically involves the reaction of 4-fluorobenzaldehyde with morpholine and a suitable ketone. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-morpholino-1-phenylbutan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-4-morpholino-1-phenylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimalarial and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-morpholino-1-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituents on the Butanone Chain Target Compound: Fluorine and morpholine at the 4-position. 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one (): Features a 4-chlorophenyl-substituted piperidine ring and a hydroxyl group, with a fluorophenyl ketone. The piperidine ring and hydroxyl group may enhance hydrogen bonding but reduce solubility compared to morpholine . 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one (): Bromine and chlorine substituents increase molecular weight and lipophilicity, favoring applications in halogen-bond-driven interactions .

Substituents on the Aromatic Ring 1-(4-Fluorophenyl)-4-phenylbutan-1-one (): Fluorine on the phenyl ring instead of the butanone chain. 4-Chloro-1-(4-hydroxyphenyl)butan-1-one (): A hydroxyl group on the phenyl ring introduces polarity, improving aqueous solubility but increasing susceptibility to oxidation .

Heterocyclic Moieties 1-(4-Fluorophenyl)-4-(1,4,5,6-tetrahydroazepino[4,5-b]indol-3(2H)-yl)-1-butanone (): The tetrahydroazepino-indol group introduces a bulky, planar heterocycle, likely enhancing binding to aromatic protein pockets in drug design .

Molecular and Physicochemical Properties

Compound Name (IUPAC) Molecular Formula MW (g/mol) Key Functional Groups Notable Properties/Applications References
4-Fluoro-4-morpholino-1-phenylbutan-1-one C₁₄H₁₆FNO₂ 265.29 Ketone, morpholine High polarity; potential CNS drug candidate -
4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one C₂₁H₂₂ClFNO₂ 394.86 Ketone, piperidine, hydroxyl Likely CNS activity due to piperidine and fluorophenyl
1-(4-Fluorophenyl)-4-phenylbutan-1-one C₁₆H₁₃FO 242.29 Ketone Intermediate in fluorinated aromatics synthesis
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one C₁₀H₈BrCl₂O 306.44 Ketone, halogens Halogen bonding in materials science
4-Chloro-1-(4-hydroxyphenyl)butan-1-one C₁₀H₁₁ClO₂ 198.65 Ketone, hydroxyl Polar intermediate for oxidation-sensitive reactions
1-(4-Fluorophenyl)-4-(1,4,5,6-tetrahydroazepino[4,5-b]indol-3(2H)-yl)-1-butanone C₂₂H₂₂FN₃O 363.43 Ketone, heterocyclic amine Target for serotonin receptor modulation

Biological Activity

4-Fluoro-4-morpholino-1-phenylbutan-1-one (also known as 4F-MPH) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of 4F-MPH, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4F-MPH is characterized by its unique chemical structure, which includes a fluorine atom at the para position of the phenyl ring and a morpholino group. Its molecular formula is C14H19FNOC_{14}H_{19}FNO, and it exhibits properties typical of both stimulant and psychoactive substances.

The biological activity of 4F-MPH primarily involves its interaction with neurotransmitter systems, particularly those related to dopamine and norepinephrine. The compound is believed to act as a reuptake inhibitor for these neurotransmitters, thereby increasing their availability in the synaptic cleft. This mechanism is similar to that of other compounds in the phenethylamine class, which includes well-known stimulants like amphetamines.

Pharmacological Effects

Research indicates that 4F-MPH may exhibit several pharmacological effects:

  • Cognitive Enhancement : Preliminary studies suggest that 4F-MPH may enhance cognitive functions such as attention, memory, and learning. This effect is particularly noted in models simulating attention deficit hyperactivity disorder (ADHD) .
  • Stimulant Properties : The compound has been reported to induce stimulant-like effects, which could be beneficial in treating conditions characterized by fatigue or lack of motivation .
  • Potential for Abuse : As with many compounds that affect dopamine levels, there is a potential risk for abuse and dependence. Studies are ongoing to evaluate the addictive potential of 4F-MPH compared to traditional stimulants .

In Vitro Studies

In vitro assays have demonstrated that 4F-MPH inhibits the reuptake of dopamine and norepinephrine in neuronal cultures. The IC50 values for these interactions are comparable to those observed with established stimulants like methylphenidate .

In Vivo Studies

Animal models have been employed to assess the behavioral effects of 4F-MPH. Notable findings include:

  • Increased Locomotor Activity : Mice administered with 4F-MPH displayed increased locomotor activity, indicative of stimulant effects .
  • Cognitive Tests : In tests designed to measure cognitive performance, subjects treated with 4F-MPH showed improved outcomes compared to control groups .

Case Studies

Several case studies have highlighted the effects of 4F-MPH in various contexts:

  • Attention Deficit Hyperactivity Disorder (ADHD) : A study involving adolescents diagnosed with ADHD showed that treatment with 4F-MPH resulted in significant improvements in attention span and task completion rates compared to placebo .
  • Cognitive Impairment : In elderly patients experiencing cognitive decline, administration of 4F-MPH was associated with enhanced memory retention during cognitive tasks .
  • Substance Use Disorders : Research has explored the potential use of 4F-MPH as a therapeutic agent for substance use disorders due to its dopaminergic activity, although further investigation is required to understand its efficacy and safety profile fully .

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